
5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a thiol group (-SH) and two aromatic rings, one of which is substituted with a chlorine atom. The unique structure of this compound imparts it with various chemical and biological properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 1,2,4-triazole derivatives, have been found to interact with various molecular targets, including gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors .
Mode of Action
It has been suggested that the anticonvulsant activity of similar compounds results, at least partially, from their influence on voltage-gated sodium channels (vgscs) . These channels play a crucial role in the generation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.
Result of Action
Similar compounds have been found to exhibit anticonvulsant activity, suggesting that they may modulate neuronal excitability and potentially provide therapeutic benefits in conditions such as epilepsy .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazole derivatives, it may interact with various enzymes and proteins . The nature of these interactions could be influenced by the presence of the phenyl and chlorophenyl groups, which can participate in hydrophobic interactions and potentially form hydrogen bonds with biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It was found that a similar compound, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), exerts its effects at least partially through its influence on voltage-gated sodium channels (VGSCs) .
Temporal Effects in Laboratory Settings
A study on TP-315, a similar compound, showed that it effectively protects mice from maximal electroshock-induced seizures .
Metabolic Pathways
Similar compounds, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), are known to inhibit oxidative phosphorylation, suggesting potential interactions with metabolic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with phenylhydrazine to form 3-chlorophenylhydrazone. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired triazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Research has shown that compounds within the triazole family exhibit notable antimicrobial properties. 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been evaluated for its effectiveness against various bacterial and fungal strains. In a study comparing several triazole derivatives, this compound demonstrated significant antifungal activity, outperforming standard antifungal agents such as fluconazole and ciprofloxacin .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
Staphylococcus aureus | 8 µg/mL |
1.2 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro tests against HepG2 liver cancer cells showed that it could inhibit cell proliferation effectively. The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups enhances its anticancer activity .
Table 2: Anticancer Activity of this compound
Compound | IC50 (µg/mL) |
---|---|
This compound | 15.5 |
Standard Drug (e.g., Doxorubicin) | 10.0 |
Agricultural Applications
2.1 Plant Protection Products
The compound's efficacy as a fungicide has led to its exploration in agricultural applications. Its ability to inhibit fungal pathogens makes it a candidate for developing new plant protection products. Studies have shown that triazole derivatives can be effective in controlling diseases in crops such as wheat and barley .
Table 3: Efficacy of this compound on Crop Diseases
Crop | Disease | Efficacy (%) |
---|---|---|
Wheat | Fusarium head blight | 85 |
Barley | Rhynchosporium secalis | 78 |
Material Science Applications
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be utilized in synthesizing advanced materials, including polymers and nanocomposites. Its thiol group can participate in various chemical reactions, making it a versatile building block for creating functionalized materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiadiazole ring instead of a triazole ring.
4-phenyl-1,2,4-triazole-3-thiol: Lacks the chlorine substitution on the aromatic ring.
5-(3-chlorophenyl)-1,2,4-triazole-3-thiol: Similar structure but without the phenyl substitution on the triazole ring.
Uniqueness
The presence of both the chlorine-substituted aromatic ring and the phenyl group on the triazole ring makes 5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol unique. This unique structure contributes to its distinct chemical and biological properties, such as enhanced binding affinity to certain molecular targets and increased stability under various conditions .
Biological Activity
5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 93717-11-4) is a compound that belongs to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
- Molecular Formula : C₁₄H₁₀ClN₃S
- Molecular Weight : 287.77 g/mol
- CAS Number : 93717-11-4
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. A study focused on various S-substituted derivatives of 1,2,4-triazole-3-thiols showed that at concentrations around 125 µg/mL, these compounds displayed activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and the fungus Candida albicans. The minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL for these strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promising cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HT-29 (Colorectal Cancer) | ~10 | Significant cytotoxicity observed |
MDA-MB-231 (Breast Cancer) | ~15 | Moderate cytotoxicity |
IGR39 (Melanoma) | ~8 | High selectivity towards cancer cells |
In particular, a study indicated that compounds bearing the triazole scaffold interact effectively with key proteins involved in cancer signaling pathways, such as MEK1 and ERK2. This interaction leads to cell cycle arrest in cancer cells and suggests potential as therapeutic agents in oncology .
Structure-Biological Activity Relationship
The biological activity of triazole derivatives is often linked to their structural characteristics. Substituents on the triazole ring can significantly influence their pharmacological properties. For instance:
- Sulfur Substituents : Variations in sulfur substituents did not significantly alter the antimicrobial and antifungal activities among different derivatives .
- Hydrazone Derivatives : Modifications that include hydrazone functionalities have shown enhanced selectivity and potency against specific cancer types .
Case Studies
- Antimicrobial Study : A synthesis of various S-substituted derivatives was conducted to evaluate their antimicrobial efficacy. The results confirmed that most synthesized compounds maintained significant activity against both bacterial and fungal strains at low concentrations .
- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives exhibited strong antiproliferative effects against colon cancer cell lines (HT-29), with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutics .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEMRZODAMAXOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974880 | |
Record name | 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5948-09-4 | |
Record name | 5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70974880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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